1-benzofuran-2-yl(2-thienyl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2S/c14-13(12-6-3-7-16-12)11-8-9-4-1-2-5-10(9)15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFQKZLYHWGGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzofuran 2 Yl 2 Thienyl Methanone Derivatives
Established Synthetic Pathways for the Core 1-Benzofuran-2-yl(2-thienyl)methanone Structure
The construction of the this compound core can be achieved through several established synthetic strategies, primarily involving the formation of the benzofuran (B130515) ring with a pre-functionalized side chain that can be converted to the thienyl ketone. Key methodologies include the Rap-Stoermer reaction and Friedel-Crafts acylation.
Precursor Chemistry and Starting Material Derivations
The synthesis of this compound relies on readily available starting materials. For the Rap-Stoermer reaction, a key precursor is a salicylaldehyde derivative, which provides the benzene (B151609) ring and the furan (B31954) oxygen of the benzofuran core. The other essential component is an α-haloacetylthiophene, such as 2-(2-chloroacetyl)thiophene or 2-(2-bromoacetyl)thiophene. These can be synthesized from 2-acetylthiophene, which is commercially available or can be prepared by the Friedel-Crafts acylation of thiophene (B33073) with acetyl chloride.
For the Friedel-Crafts acylation approach, the precursors are benzofuran and a thiophene-2-carbonyl derivative, typically thiophene-2-carbonyl chloride. Benzofuran itself is commercially available or can be synthesized through various methods, such as the Perkin rearrangement or the cyclization of ortho-alkynylphenols. Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid by treatment with a chlorinating agent like thionyl chloride.
A variety of substituted salicylaldehydes and thiophene derivatives can be employed to generate a library of substituted this compound analogs.
| Starting Material | Corresponding Moiety in Final Product | Availability |
| Salicylaldehyde | Benzene ring and furan oxygen of benzofuran | Commercially available |
| 2-Acetylthiophene | Thiophene ring and carbonyl carbon | Commercially available |
| Benzofuran | Benzofuran core | Commercially available |
| Thiophene-2-carboxylic acid | Thiophene ring and carbonyl group | Commercially available |
Coupling Reactions and Bond Formations
Rap-Stoermer Reaction: This classical method for the synthesis of 2-acylbenzofurans is a prominent route to this compound. The reaction involves the condensation of a salicylaldehyde with an α-haloacetylthiophene in the presence of a base. researchgate.netcardiff.ac.uknih.govresearchgate.net The base, typically potassium carbonate or potassium hydroxide, deprotonates the phenolic hydroxyl group of the salicylaldehyde, which then acts as a nucleophile, attacking the α-carbon of the haloacetylthiophene. This is followed by an intramolecular cyclization to form the benzofuran ring. The reaction conditions can be optimized in terms of the base, solvent, temperature, and reaction time to achieve good to excellent yields. researchgate.net For instance, the synthesis of benzofuran-2-yl(alkyl/aryl) ketones has been efficiently achieved by heating substituted salicylaldehydes and α-haloketones under solvent-free conditions using triethylamine (TEA) as a catalyst. researchgate.net
Friedel-Crafts Acylation: Another key strategy for forging the bond between the benzofuran and thiophene moieties is the Friedel-Crafts acylation. nih.govresearchgate.net In this approach, benzofuran is acylated with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The reaction typically proceeds with high regioselectivity at the C2 position of the benzofuran ring, which is the most nucleophilic site. This method offers a direct way to introduce the 2-thienoyl group onto the benzofuran scaffold. Intramolecular Friedel-Crafts acylation of α-aryloxyaryl ketones is also a well-established method for the synthesis of multisubstituted benzofurans. nih.gov
| Reaction | Key Bond Formed | Reagents |
| Rap-Stoermer Reaction | C-C and C-O bonds of the furan ring | Salicylaldehyde, α-haloacetylthiophene, Base (e.g., K₂CO₃, KOH, TEA) |
| Friedel-Crafts Acylation | C-C bond between benzofuran and carbonyl carbon | Benzofuran, Thiophene-2-carbonyl chloride, Lewis acid (e.g., AlCl₃, SnCl₄) |
Strategies for Substituent Introduction and Derivatization
Further functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships. Substituents can be introduced on the benzofuran moiety, the thiophene moiety, or the methanone (B1245722) linker can be modified.
Functionalization at the Benzofuran Moiety
The benzofuran ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents and the inherent reactivity of the benzofuran nucleus. In general, electrophilic attack is favored at the C3 position of the benzofuran ring. pixel-online.net However, the presence of the electron-withdrawing 2-thienoyl group may influence the regioselectivity.
Common electrophilic substitution reactions that can be employed include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. The reaction of 1-(3-methyl-1-benzofuran-2-yl)ethanone with NBS in carbon tetrachloride has been shown to result in bromination. mdpi.com
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to avoid over-reaction or degradation of the heterocyclic rings.
Acylation: Further acylation on the benzofuran ring can be achieved through Friedel-Crafts acylation, though the regioselectivity might be challenging to control due to the presence of the existing acyl group.
Functionalization at the Thiophene Moiety
The thiophene ring is also amenable to electrophilic aromatic substitution, and it is generally more reactive than benzene. The position of substitution on the thiophene ring in this compound will be influenced by the directing effect of the carbonyl group and the inherent reactivity of the thiophene ring. The carbonyl group is a deactivating, meta-directing group for electrophilic substitution on an aromatic ring. However, in the case of thiophene, the situation is more complex due to the influence of the sulfur atom.
Nucleophilic aromatic substitution on the thiophene ring is also a possibility, particularly if the ring is activated by electron-withdrawing groups. nih.gov For instance, the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine has been studied computationally. nih.gov
Modifications of the Methanone Linker
The carbonyl group of the methanone linker is a versatile functional group that can undergo a variety of chemical transformations to introduce structural diversity.
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of benzofuran-2-yl methanones has been significantly enhanced by the adoption of advanced organic synthesis techniques. These methods often provide improvements in reaction times, yields, and environmental impact compared to traditional approaches.
Ultrasound-Assisted Synthesis of Benzofuran-2-yl Methanones
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of benzofuran derivatives, offering advantages such as shorter reaction times and higher yields.
One notable application is the ultrasound-assisted Rap–Stoermer reaction for synthesizing benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones. researchgate.net This method involves the reaction of 3-chloroacetyl-9-methyl-9H-carbazole with various salicylaldehydes in acetonitrile, using PEG-400 as a catalyst. researchgate.net The use of ultrasound facilitates this reaction, providing good yields in a significantly reduced timeframe. researchgate.net
Another approach involves a one-pot synthesis of 2-substituted benzofurans under ultrasound irradiation. nih.govscispace.comresearchgate.net This methodology includes a sequential palladium/copper-catalyzed C-C coupling, C-Si bond cleavage, and a subsequent tandem C-C/C-O bond formation. nih.govscispace.comresearchgate.net The process starts with the coupling of (trimethylsilyl)acetylene with iodoarenes, followed by treatment with potassium carbonate and final coupling with 2-iodophenol, all performed under sonication. nih.govscispace.comresearchgate.net This technique is valued for being a green chemistry approach, minimizing waste and reducing reaction times. researchgate.net
Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) has been achieved by the reaction of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate in ethanol under ultrasonic conditions, resulting in a faster reaction and higher yields. univ.kiev.ua
Table 1: Ultrasound-Assisted Synthesis of Benzofuran Derivatives
| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-chloroacetyl-9-methyl-9H-carbazole, Salicylaldehydes | PEG-400 | CH3CN, Ultrasound | Benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones | Good | researchgate.net |
| (Trimethylsilyl)acetylene, Iodoarenes, 2-Iodophenol | 10% Pd/C-CuI-PPh3-Et3N, K2CO3 | MeOH, Ultrasound | 2-(Het)aryl substituted benzofurans | Good | nih.govscispace.comresearchgate.net |
Microwave-Assisted Organic Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and improve product yields.
An efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzofurans has been developed using microwave irradiation under Sonogashira conditions. nih.gov This process involves the reaction of 2-iodophenols, terminal acetylenes, and aryl iodides. The use of microwaves minimizes side products and shortens reaction times, making it a valuable technique for creating libraries of substituted benzofurans. nih.gov
Another example is the microwave-assisted synthesis of 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones. sci-hub.se This method provides cleaner reactions and shorter reaction times compared to conventional heating methods. sci-hub.se Furthermore, a versatile and rapid microwave-assisted multicomponent protocol has been developed for the synthesis of benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and aldehydes, demonstrating the broad applicability of this technique. kcl.ac.uk The synthesis of benzofuran-3(2H)-ones has also been achieved under microwave conditions, offering rapid access to these important motifs. semanticscholar.org
Table 2: Comparison of Microwave vs. Conventional Synthesis
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 5-(substituted)-benzylidene amino-2-butyl benzofuran-3-yl 4-methoxyphenyl methanone | Microwave-assisted | 14–18 min | High | sci-hub.se |
| 5-(substituted)-benzylidene amino-2-butyl benzofuran-3-yl 4-methoxyphenyl methanone | Conventional (reflux) | 5–8 h | Moderate | sci-hub.se |
Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis
Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the construction of the benzofuran ring system. coopstfelicien.comnih.govstanford.edu Catalysts based on palladium, copper, nickel, gold, and silver have all been employed. nih.govthieme.de
Palladium- and copper-based catalysts are frequently used together in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form benzofuran derivatives. nih.gov For instance, a (PPh₃)PdCl₂ catalyst with copper iodide as a co-catalyst in triethylamine can be used for this transformation. nih.gov
Palladium acetate has been utilized to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy) acetonitriles to yield benzoyl-substituted benzofurans. nih.gov Nickel-catalyzed reactions have also been developed for the intramolecular nucleophilic addition to form 3-aryl benzofurans. thieme.de Furthermore, gold- and silver-based catalysts have been shown to promote the formation of the benzofuran nucleus from alkynyl esters and quinols. nih.gov
Ruthenium catalysts are effective for the cycloisomerization of certain propargylic alcohols to afford benzofurans chemo- and regioselectively. organic-chemistry.org
Intramolecular Oxidative Cyclization Methodologies
Intramolecular oxidative cyclization offers a direct route to benzofuran derivatives by forming a C-O bond through C(sp²)-H functionalization. A novel method has been established for preparing benzofuran derivatives using an I₂/TBHP/NaN₃ system under metal-free conditions. researchgate.net In this transformation, a catalytic amount of sodium azide (NaN₃) is crucial for the reaction's success, which tolerates a broad range of substrates and provides moderate to excellent yields. researchgate.net
Reaction Mechanisms and Mechanistic Interpretations in Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and expanding their scope. For the synthesis of benzofuran-2-yl methanones, several plausible mechanisms have been proposed.
One common pathway for the formation of 2-aroyl-1-benzofurans starts with the reaction of a 2-hydroxybenzaldehyde with a 2-halogen-substituted acetophenone. researchgate.net A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group, forming a potassium salt. This salt then reacts with the acetophenone derivative to yield a 2-(2-oxo-2-phenylethoxy)benzaldehyde intermediate. researchgate.net Subsequent intramolecular cyclization of the corresponding carbanion and dehydration of the resulting ketoalcohol affords the final 2-aroyl-1-benzofuran product. researchgate.net
Another proposed mechanism involves a temperature-dependent researchgate.netresearchgate.net-aryl migration. organic-chemistry.org The addition of a Grignard reagent to a 1-(2-hydroxyphenyl)-2-chloroethanone generates an alkoxide intermediate. This intermediate can then undergo a researchgate.netresearchgate.net-aryl migration to form a 2-substituted benzofuran. Alternatively, it can proceed via a direct cyclization and dehydration sequence to yield a 3-substituted benzofuran. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation of 1 Benzofuran 2 Yl 2 Thienyl Methanone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-benzofuran-2-yl(2-thienyl)methanone, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzofuran (B130515) and thiophene (B33073) rings. The chemical shifts (δ) of these aromatic protons would likely appear in the range of 7.0-8.5 ppm. The protons on the benzofuran ring would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. Similarly, the protons on the thiophene ring would show their own unique coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the methanone (B1245722) bridge is expected to have a characteristic downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms of the benzofuran and thiophene rings would appear in the aromatic region of the spectrum (approximately 110-160 ppm).
Expected ¹H and ¹³C NMR Data (Illustrative)
| Assignment | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Benzofuran H-3 | 7.50-7.60 (s) | 115-120 |
| Benzofuran H-4 to H-7 | 7.20-7.80 (m) | 110-130 |
| Thiophene H-3' to H-5' | 7.10-8.00 (m) | 125-140 |
| Carbonyl Carbon | - | 180-190 |
| Benzofuran C-2 | - | 150-155 |
| Benzofuran C-3a | - | 120-125 |
| Benzofuran C-7a | - | 155-160 |
| Thiophene C-2' | - | 140-145 |
Note: The data in this table is illustrative and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.
A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone group. The presence of the benzofuran and thiophene rings would give rise to several bands in the fingerprint region (below 1500 cm⁻¹), including C-O-C stretching vibrations for the furan (B31954) ring and C-S stretching vibrations for the thiophene ring. Aromatic C-H and C=C stretching vibrations would also be observed.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1630 - 1680 |
| Aromatic C=C | 1450 - 1600 |
| C-O-C (Furan) | 1000 - 1300 |
| C-S (Thiophene) | 600 - 800 |
| Aromatic C-H | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₈O₂S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Under electron ionization (EI), the molecule would likely fragment in a predictable manner. Common fragmentation pathways could involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to the formation of benzofuranyl and thienoyl cations.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Identity |
| [M]⁺ | 228.02 | Molecular Ion |
| [M - CO]⁺ | 200.03 | Loss of Carbon Monoxide |
| [C₈H₅O]⁺ | 117.03 | Benzofuranyl Cation |
| [C₅H₃OS]⁺ | 111.99 | Thienoyl Cation |
X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture
Although a specific crystal structure for this compound is not currently available in open-access crystallographic databases, analysis of related structures suggests that the molecule would likely adopt a conformation where the two aromatic ring systems are not coplanar due to steric hindrance.
Chromatographic and Separation Techniques in Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be a suitable method for assessing the purity of the compound. A single sharp peak in the chromatogram would indicate a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of the sample but also provide the mass spectrum of the compound, further confirming its identity.
The choice of chromatographic conditions, such as the stationary phase, mobile phase composition, and temperature program, would be optimized to achieve the best separation and resolution.
Structure Activity Relationship Sar Studies of 1 Benzofuran 2 Yl 2 Thienyl Methanone Derivatives
Methodological Frameworks for SAR Investigations
The investigation of structure-activity relationships for 1-benzofuran-2-yl(2-thienyl)methanone derivatives employs a combination of synthetic chemistry, biological screening, and computational modeling. The primary framework involves the systematic synthesis of a library of analogues where each of the core components—the benzofuran (B130515) ring, the thiophene (B33073) ring, and the carbonyl linker—is methodically modified. nih.gov
Once synthesized, these derivatives undergo a battery of biological assays to quantify their activity. For instance, in the exploration of their nematicidal properties, compounds are tested for in vitro efficacy against nematodes like Meloidogyne incognita and for in vivo activity in controlled environments. ccspublishing.org.cnresearchgate.net Key metrics such as the lethal concentration 50% (LC50) are determined to compare the potency of the derivatives. researchgate.net For potential anticancer applications, cytotoxicity is evaluated using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay against various cancer cell lines. nih.gov Similarly, antifungal and antibacterial activities are determined by measuring the minimum inhibitory concentration (MIC) against relevant microbial strains. nih.govnih.gov
Computational methods, such as molecular docking, complement these experimental approaches. These in silico studies help to visualize and predict how different derivatives might bind to a specific biological target, such as an enzyme active site. nih.gov This provides insights into the molecular basis of the observed activities and helps rationalize the experimental SAR data.
Influence of Substituents on the Benzofuran Ring System
The substitution pattern on the benzofuran ring system is a critical determinant of biological activity for this class of compounds. mdpi.com SAR studies have shown that both the type and position of the substituent significantly modulate the potency of the derivatives.
Research into the nematicidal activity of this compound derivatives has provided specific insights. It was found that substituents at the 5-position of the benzofuran ring conferred superior activity compared to those at the 6-position. ccspublishing.org.cn For example, a compound with a fluoro group at the 5-position (5-F) showed a higher nematicidal inhibition rate than its 6-fluoro counterpart. ccspublishing.org.cn Among various groups tested at the 5-position, the fluoro-substituted derivative demonstrated the highest bioactivity. ccspublishing.org.cn
More broadly, in other benzofuran-based compounds, the introduction of halogens like bromine, chlorine, or fluorine has consistently led to a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity at a target site. nih.gov The position of the halogen is crucial; for instance, a bromine atom attached to a methyl group at the 3-position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov Conversely, methoxy (B1213986) groups have also been shown to influence activity, with their position on the benzofuran ring leading to variations in potency. mdpi.com Bromoalkyl and bromoacetyl derivatives of benzofurans have also been identified as exhibiting high cytotoxicity. nih.gov
Impact of Chemical Modifications on the Thiophene Ring
The thiophene ring is an essential structural component for the biological activity of this compound derivatives. researchgate.net In studies focused on nematicidal agents, the thiophene skeleton itself was identified as being indispensable for activity. researchgate.net While detailed investigations into various substitutions on the thiophene ring are less common in the literature for this specific scaffold, its presence is a key part of the active pharmacophore.
The importance of the thiophene moiety can be inferred from comparative studies where it is replaced by other aromatic systems. The unique electronic properties and geometry conferred by the sulfur-containing heterocycle play a distinct role compared to, for example, a phenyl ring. Thiophene and its derivatives are known to be important building blocks in many pharmaceuticals and exhibit a wide range of biological effects, including anti-inflammatory and antimicrobial actions. rsc.org The fusion of a benzofuran ring with other heterocyclic systems like pyrazole (B372694) or pyrimidine (B1678525) has been shown to produce compounds with significant antitumor activity, highlighting the importance of the specific combination of heterocyclic rings. researchgate.net
Role of the Methanone (B1245722) Carbonyl Linker in Biological Activity
The carbonyl linker maintains a specific, relatively rigid orientation between the two heterocyclic rings, which is often essential for fitting into a receptor or enzyme active site. Furthermore, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.
Studies on related benzofuran derivatives demonstrate the linker's importance. For example, modifying the carbonyl group into an oxime or a semicarbazone results in new classes of compounds with distinct biological activity profiles. researchgate.net In some cases, carbonyl derivatives of benzofurans showed poor antibacterial activity, whereas related sulphonyl derivatives were highly active, indicating the critical nature of the linker's chemical properties. nih.gov In diaryl ketones, the carbonyl group is also the primary site of photoactivation, leading to excited triplet states that can trigger photochemical reactions, a property exploited in photosensitizers. nih.gov
Conformational Preferences and Stereochemical Implications for SAR
The stereochemical implications for SAR are significant. The observation that substituent placement on the benzofuran ring is critical (e.g., activity is greater with substitution at the 5-position versus the 6-position) strongly suggests that the specific spatial arrangement of the molecule is vital for its interaction with a biological target. ccspublishing.org.cn Different positional isomers present distinct three-dimensional profiles, affecting how the molecule fits into a binding pocket and where it can form key interactions.
In related diaryl ketone systems, the relative orientation of the two aryl rings (e.g., trans or cis conformation) can significantly impact activity. rsc.org The specific arrangement of the benzofuran and thiophene rings relative to each other, dictated by the methanone linker, is therefore a key feature of the pharmacophore.
Comparative SAR Analyses with Other Heterocyclic Ketone Systems
The biological activity of this compound derivatives can be better understood by comparing their SAR with other, related heterocyclic ketone systems.
Versus Benzofuran-Phenyl Methanones : A frequent analogue involves replacing the thiophene ring with a phenyl ring. While benzofuran-thienyl methanones have shown potent nematicidal activity researchgate.net, many benzofuran-phenyl methanone derivatives have been investigated for different purposes, such as antitumor or anti-inflammatory agents. researchgate.net This suggests that the nature of the second heterocyclic ring (thiophene vs. phenyl) can significantly shift the therapeutic or biological target.
Versus Chalcones : Chalcones are α,β-unsaturated ketones that feature two aromatic rings connected by a three-carbon linker. Some benzofuran-thienyl methanone derivatives have been designed based on a chalcone (B49325) structural template. researchgate.netnih.gov Both classes of compounds have demonstrated nematicidal activity, but the replacement of the flexible α,β-unsaturated linker with the more constrained carbonyl group alters the molecule's geometry and can lead to different SAR outcomes. researchgate.net
Versus Benzofuran Hybrids with N-Heterocycles : A large body of research exists on hybrid molecules where the benzofuran core is linked to nitrogen-containing heterocycles like piperazine, imidazole, triazole, or quinazolinone. nih.govacs.orgnih.gov These compounds are often potent anticancer or antifungal agents. nih.govacs.org The comparison underscores that the choice of the heterocyclic partner for the benzofuran moiety is a primary determinant of the resulting biological activity.
Computational Chemistry and Theoretical Studies on 1 Benzofuran 2 Yl 2 Thienyl Methanone Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. orientjchem.orgatmiyauni.ac.in This method is instrumental in structure-based drug design for screening virtual libraries of compounds and elucidating the molecular basis of ligand-target interactions.
For benzofuran-based systems, molecular docking has been widely applied to understand their inhibitory mechanisms against various biological targets. For instance, studies on benzofuran-triazine hybrids identified potential binding modes within the dihydrofolate reductase (DHFR) receptor of S. aureus, a key target for antibacterial agents. nih.gov Similarly, docking studies of biphenyl (B1667301) pyrazole-benzofuran hybrids against α-glucosidase have helped to rationalize their inhibitory activity, which is relevant for managing type-2 diabetes. nih.gov
In the context of 1-benzofuran-2-yl(2-thienyl)methanone, docking simulations would involve preparing the 3D structure of the ligand and docking it into the active site of a selected protein target. The output is typically a binding affinity score (e.g., in kcal/mol) and a predicted binding pose. Research on similar benzofuran-2-yl-ketone structures has shown that the benzofuran (B130515) moiety and the adjacent carbonyl group often participate in crucial interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. nih.gov For example, docking of benzofuran derivatives into the PI3K active site revealed key interactions with the residue Val851. researchgate.net The thienyl group in the target compound, with its sulfur atom, could introduce unique interactions, such as pi-sulfur bonds, potentially enhancing binding affinity compared to phenyl-substituted analogs. nih.gov
Table 1: Example of Molecular Docking Scores for Benzofuran Derivatives Against Various Protein Targets
This table presents representative data from studies on various benzofuran derivatives to illustrate typical docking results. The specific targets and scores are based on published research and are not direct results for this compound.
| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Benzofuran-Triazine Hybrids | S. aureus DHFR (2W9S) | -7.5 to -8.9 | Leu5, Phe92, Ile50 | nih.gov |
| Biphenyl Pyrazole-Benzofuran | α-Glucosidase (modeled) | -8.5 to -10.2 | Asp215, Glu277, Asp352 | nih.gov |
| Benzofuran-Chalcone Hybrids | Tubulin (1SA0) | -7.9 | Cys241, Ala250, Leu255 | nih.gov |
| Benzofuran-1,3,4-Oxadiazoles | M. tuberculosis Pks13 | -14.61 (for reference) | Phe1670, Asn1640 | nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods can determine molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.neteurjchem.com
For benzofuran systems, DFT studies have been employed to optimize ground state geometries and calculate key electronic descriptors. nih.gov For example, in a Quantitative Structure-Activity Relationship (QSAR) study of benzofuran derivatives, DFT at the B3LYP/6–31 G(d,p) level was used to calculate properties like HOMO and LUMO energies. nih.gov These calculations help explain the relationship between a compound's electronic characteristics and its biological activity.
For this compound, DFT calculations would provide insights into its 3D structure, the distribution of electron density, and its dipole moment. The molecular electrostatic potential (MEP) map would reveal electrophilic and nucleophilic sites, indicating regions likely to engage in intermolecular interactions. The HOMO-LUMO gap would offer a measure of its reactivity; a smaller gap generally implies higher reactivity. nih.gov
Table 2: Representative Quantum Chemical Descriptors for a Benzofuran Scaffold
This table illustrates typical electronic properties derived from DFT calculations for a generic benzofuran derivative, based on data from published studies.
| Descriptor | Description | Typical Calculated Value | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV | nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.1 eV | nih.gov |
| Dipole Moment (μ) | Measure of the net molecular polarity | 2.5 - 4.0 Debye | researchgate.net |
| Hydration Energy | Energy released when one mole of an ion is dissolved in water | -10 to -15 kcal/mol | nih.gov |
Pharmacophore Modeling for Design of Novel Derivatives
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to interact with a specific biological target. This model then serves as a 3D query to screen compound libraries for molecules with similar features or to guide the design of new derivatives with enhanced activity. nih.gov
This approach has been successfully applied to benzofuran-based compounds. In a study on acetylcholinesterase inhibitors for Alzheimer's disease, a pharmacophore model was developed based on active benzofuran derivatives. nih.gov The model highlighted the importance of specific hydrophobic and hydrogen-bonding features, which guided the design of new compounds with improved inhibitory activity. nih.gov Similarly, pharmacophore models have been developed for benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov
A pharmacophore model for this compound would typically include the benzofuran ring as a hydrophobic or aromatic feature, the carbonyl oxygen as a hydrogen bond acceptor, and the thienyl ring as another aromatic/hydrophobic feature. By analyzing the binding modes of known active compounds, additional features could be defined to refine the model and improve its predictive power for designing novel derivatives with potentially greater efficacy.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes, and calculate binding free energies. nih.govresearchgate.netmdpi.com
MD simulations have been crucial in studying benzofuran inhibitors. For example, 100-nanosecond simulations of benzofuran-class inhibitors bound to Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) were used to assess the stability of the complexes. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) revealed that the ligand-protein systems reached equilibrium and identified which protein residues were most flexible. nih.gov Such simulations, often combined with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can predict binding free energy (ΔGbind), offering a more rigorous assessment of binding affinity than docking alone. nih.govresearchgate.net
For this compound, an MD simulation of its complex with a target protein would reveal the stability of key interactions (like hydrogen bonds) over time. It would also allow for the study of the compound's conformational flexibility within the binding pocket and the role of water molecules in mediating interactions. This dynamic view provides a deeper understanding of the binding kinetics and thermodynamics that govern the ligand-receptor recognition process. mdpi.com
In Silico ADME Prediction for Compound Optimization (Excluding Pharmacokinetic/Toxicity Data)
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in early-stage drug discovery. nih.gov Computational tools are used to estimate physicochemical properties that influence a compound's drug-likeness and suitability for oral administration. These predictions help prioritize candidates before resource-intensive experimental studies are conducted. mdpi.com
Numerous studies on benzofuran derivatives utilize online servers like SwissADME to predict properties based on established rules, such as Lipinski's Rule of Five. jazindia.comresearchgate.net These rules assess parameters like molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Other important predicted properties include the topological polar surface area (TPSA), which correlates with cell permeability, and the number of rotatable bonds, which relates to conformational flexibility. nih.gov
For this compound, these predictive tools can quickly generate a profile of its drug-like properties. Based on its structure, it is expected to have a molecular weight and LogP value within the favorable ranges defined by Lipinski's rules. The bioavailability radar, often provided by tools like SwissADME, offers a visual representation of a compound's suitability across multiple physicochemical properties. nih.govjazindia.com
Table 3: Predicted Physicochemical and ADME-Related Properties for a Representative Benzofuran Scaffold
This table presents typical in silico predictions for a benzofuran derivative using computational models. These values are illustrative of the data generated for compound optimization.
| Property | Description | Predicted Value/Range | Drug-Likeness Guideline | Reference |
| Molecular Weight (MW) | Mass of the molecule | ~242 g/mol (for target) | < 500 g/mol | nih.gov |
| LogP (Lipophilicity) | Octanol-water partition coefficient | 3.0 - 4.5 | ≤ 5 | jazindia.com |
| Hydrogen Bond Donors | Number of N-H, O-H bonds | 0 | ≤ 5 | nih.gov |
| Hydrogen Bond Acceptors | Number of N, O atoms | 2 (carbonyl O, furan (B31954) O) | ≤ 10 | nih.gov |
| TPSA | Topological Polar Surface Area | ~43 Ų | < 140 Ų | nih.gov |
| GI Absorption | Gastrointestinal Absorption | High | High | mdpi.com |
| BBB Permeant | Blood-Brain Barrier Permeability | Yes/No (Varies) | - | mdpi.com |
| Bioavailability Score | Overall drug-likeness score | 0.55 | - | nih.gov |
QSAR Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of compounds with their biological activity using statistical models. eurjchem.com By identifying key molecular descriptors (e.g., physicochemical, electronic, or topological) that influence activity, QSAR models can be used to predict the potency of new, untested compounds. nih.gov
QSAR studies have been extensively performed on benzofuran derivatives. Both 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA) models have been developed. For example, a 2D-QSAR study on benzofuran-based vasodilators established a statistically significant model linking descriptors like hydrophobicity and molecular weight to vasodilation activity. nih.gov Another study on benzofuran derivatives as acetylcholinesterase inhibitors used 3D-QSAR to create contour maps that visualize regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity, guiding further structural modifications. nih.gov
To develop a QSAR model for a series of analogs of this compound, one would first synthesize and test a set of related compounds to generate biological activity data (e.g., IC50 values). Then, various molecular descriptors would be calculated for each compound. Using multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the Fisher test value (F-value). eurjchem.comnih.gov
Table 4: Example of Statistical Parameters for a QSAR Model of Benzofuran Derivatives
This table shows typical statistical validation parameters for a QSAR model, based on published studies.
| Statistical Parameter | Description | Typical Value | Interpretation | Reference |
| N | Number of compounds in the dataset | 20 - 50 | - | nih.gov |
| R² | Coefficient of determination | > 0.80 | Indicates a good fit of the model to the data | nih.gov |
| Q² (or R²cv) | Cross-validated R² (Leave-One-Out) | > 0.60 | Indicates good internal predictive ability | researchgate.net |
| F-test | Fisher's test value | > 20 | Indicates statistical significance of the model | nih.gov |
| s | Standard deviation of the regression | < 0.3 | Low value indicates less scatter of data points | nih.gov |
Future Research Directions and Translational Potential in Academic Contexts
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of benzofuran-2-yl methanone (B1245722) derivatives has traditionally been accomplished through methods like the Rap-Stoermer reaction. researchgate.netnih.gov However, future research is increasingly directed towards the development of more efficient, environmentally benign, and sustainable synthetic protocols. These modern approaches aim to reduce reaction times, simplify workup procedures, and avoid the use of toxic solvents and catalysts. researchgate.netrsc.org
Promising avenues include the use of microwave irradiation and ultrasound assistance, which have been shown to accelerate reactions and improve yields for related heterocyclic structures. researchgate.netnih.govresearchgate.net For instance, the synthesis of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones has been achieved with high yields in short reaction times using microwave irradiation. researchgate.net Similarly, ultrasound-assisted synthesis has been successfully employed for preparing benzofuran-appended oxadiazole molecules. nih.gov
The principles of "green chemistry" are also being integrated into synthetic strategies. This includes the use of water as a solvent, which is both environmentally friendly and cost-effective. researchgate.netresearchgate.net Catalysts such as polyethylene (B3416737) glycol (PEG-400) and 4-dimethylaminopyridine (B28879) (DMAP) have been utilized in water-based systems to facilitate the synthesis of benzofuran (B130515) derivatives in good to excellent yields. researchgate.net The development of one-pot, multicomponent reactions is another key area, as these methods improve efficiency by combining several synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Benzofuran Derivatives
| Methodology | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation, accelerating the reaction. | Short reaction times, good yields, energy-efficient. | researchgate.net |
| Microwave Irradiation | Employs microwave energy to heat the reaction mixture rapidly and uniformly. | Drastically reduced reaction times (minutes vs. hours), high yields, easy workup. | researchgate.net |
| Green Catalysis (e.g., PEG-400) | Utilizes non-toxic, recyclable catalysts in environmentally benign solvents like water. | Eco-friendly, avoids toxic reagents, simple protocol. | researchgate.net |
| One-Pot Multicomponent Reactions | Combines multiple reactants in a single vessel to form the final product in a cascade process. | High atom economy, operational simplicity, reduced waste, excellent yields. | researchgate.net |
| Metal-Free Catalysis (e.g., DABCO) | Employs organocatalysts to avoid heavy metal contamination in the final products. | Mild reaction conditions, good functional group tolerance, high efficiency. | researchgate.net |
Discovery and Validation of New Biological Targets and Mechanisms of Action
Derivatives of the benzofuran-methanone scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery. rsc.orgresearchgate.net Future research will focus on identifying and validating novel biological targets and elucidating the precise mechanisms through which these compounds exert their effects.
Studies have revealed that certain benzofuran derivatives exhibit potent anticancer activity. mdpi.comnih.govnih.gov The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells. mdpi.comnih.gov For example, some derivatives have been shown to increase the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptotic pathways. mdpi.comnih.govresearchgate.net Tubulin has been identified as a specific molecular target for some anticancer benzofurans, where the compounds inhibit its polymerization, leading to cell cycle arrest and apoptosis. mdpi.comresearchgate.net Other identified targets in cancer include phosphatidylinositol-3-kinases (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), with some benzofuran hybrids acting as dual inhibitors. nih.gov
Beyond oncology, benzofuran-based molecules have shown potential as inhibitors of other key enzymes. Benzofuran-3-yl(phenyl)methanones have been identified as novel inhibitors of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in various cellular processes. nih.gov These compounds are predicted to bind to the C-pocket of SIRT1, blocking its deacetylase activity. nih.gov Furthermore, benzofuran-oxadiazole derivatives have shown significant tyrosinase inhibition activity, suggesting their potential application in conditions related to hyperpigmentation. nih.gov
Table 2: Investigated Biological Targets and Mechanisms for Benzofuran-Methanone Derivatives
| Biological Target | Therapeutic Area | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Tubulin | Cancer | Inhibition of tubulin polymerization, induction of apoptosis. | mdpi.comresearchgate.net |
| Sirtuin 1 (SIRT1) | Cancer, Aging | Binding to the C-pocket, blocking deacetylase activity. | nih.gov |
| PI3K/VEGFR-2 | Cancer | Dual inhibition of kinase activity, suppressing tumor growth and angiogenesis. | nih.gov |
| Tyrosinase | Hyperpigmentation | Inhibition of enzyme activity. | nih.gov |
| Hepatitis C Virus (HCV) | Infectious Disease | Inhibition of viral replication. | nih.gov |
| β-Amyloid (Aβ) Aggregates | Alzheimer's Disease | Binding to amyloid plaques. | nih.gov |
Development of Advanced Probes and Imaging Agents for Biological Systems
The ability of benzofuran-methanone structures to bind to specific biological targets makes them excellent candidates for the development of molecular probes and imaging agents. These tools are crucial for studying disease pathology, understanding biological processes, and for diagnostic purposes.
A significant area of development is in neurodegenerative diseases, particularly Alzheimer's disease. A series of benzofuran-2-yl(phenyl)methanone derivatives has been synthesized and evaluated as novel probes for detecting β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's. nih.gov Certain derivatives, particularly those functionalized with an N,N-dimethylamino group, displayed a high binding affinity for Aβ aggregates, with Ki values in the nanomolar range. nih.gov A radioiodinated version of one such probe, when tested in a mouse model of Alzheimer's disease, successfully labeled β-amyloid plaques and showed good brain uptake. nih.gov These findings suggest that the benzofuran-2-yl methanone scaffold is a promising platform for creating new radiopharmaceuticals for the in vivo imaging of Aβ plaques via techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Future work in this area will likely involve the optimization of these probes to enhance their brain permeability, binding specificity, and pharmacokinetic properties. The versatility of the benzofuran-thienyl methanone core allows for systematic structural modifications to fine-tune these characteristics, potentially leading to next-generation imaging agents for Alzheimer's and other neurodegenerative disorders.
Table 3: Properties of a Benzofuran-Based Probe for β-Amyloid Imaging
| Probe Characteristic | Finding | Significance | Reference(s) |
|---|---|---|---|
| Target | β-Amyloid (Aβ) Aggregates | Allows for specific labeling of a key pathological feature of Alzheimer's disease. | nih.gov |
| Binding Affinity (Ki) | Nanomolar range for derivatives with an N,N-dimethylamino group. | High affinity ensures strong and selective binding to the target. | nih.gov |
| In Vivo Performance | A radioiodinated probe ([¹²⁵I]10) showed selective labeling of plaques in AD model mice. | Demonstrates the potential for use as an in vivo imaging agent. | nih.gov |
| Brain Uptake | Good initial brain uptake (3.53% ID/g at 2 min post-injection). | Essential property for any central nervous system imaging agent. | nih.gov |
Interdisciplinary Applications in Materials Science (e.g., Metal Coordination)
While the primary focus of research on benzofuran-thienyl methanones has been in medicinal chemistry, their structural features suggest potential applications in materials science. The presence of heteroatoms (oxygen and sulfur) and the carbonyl group provides potential coordination sites for metal ions. The ability of furan (B31954) and thiophene (B33073) rings to act as ligands for transition metals is well-established, opening up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs).
Although research on the metal coordination properties of 1-benzofuran-2-yl(2-thienyl)methanone itself is nascent, studies on related furan-ketone macrocycles provide some insight. Investigations into the acid-catalyzed condensation of furan and acetone (B3395972) found that while the addition of metal salts dramatically enhanced the yield of macrocyclic products, this was attributed to a pH effect rather than a direct templating effect by the metal ion. rsc.org The resulting tetrameric furan-ketone macrocycles showed no significant binding interaction with metal ions. rsc.org However, the corresponding saturated tetrahydrofuran-based macrocycle did form a stable complex with lithium ions, suggesting that the flexibility of the heterocyclic ring is a critical factor in metal coordination. rsc.org
Future academic research could systematically explore the coordination chemistry of the this compound scaffold. This would involve studying its interactions with a variety of transition metals and lanthanides to synthesize new complexes. These materials could be investigated for unique photoluminescent, catalytic, or magnetic properties, potentially leading to applications in sensors, catalysis, or advanced optical materials.
Integration with Chemoinformatics and High-Throughput Screening in Academic Drug Discovery Pipelines
Modern academic drug discovery relies heavily on the integration of computational tools and automated experimental techniques to accelerate the identification and optimization of lead compounds. Chemoinformatics and high-throughput screening (HTS) are central to this paradigm and are highly applicable to the study of benzofuran-thienyl methanone derivatives.
HTS has been successfully used to identify novel benzofuran-based inhibitors. In one large-scale effort, a screen of approximately 300,000 compounds using a cell-based Hepatitis C Virus (HCV) reporter assay identified a benzofuran class of HCV inhibitors. nih.gov Subsequent optimization of this scaffold led to compounds with potent anti-HCV activity (EC50 < 100 nM) and low cytotoxicity. nih.gov This demonstrates the power of HTS to rapidly survey large chemical libraries to find active scaffolds like the benzofuran core.
Chemoinformatics plays a crucial role at multiple stages of the discovery pipeline. ncsu.edu It is used for designing and managing compound libraries for screening, analyzing HTS data to identify structure-activity relationships (SAR), and predicting the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties of new virtual compounds. nih.govncsu.edu For example, in a study of benzofuran-oxadiazole derivatives as tyrosinase inhibitors, molecular docking and chemoinformatic tools were used to understand the binding mechanism and predict drug-likeness and ADMET profiles, guiding the selection of the most promising candidates for synthesis and testing. nih.gov
Future academic pipelines will increasingly use these integrated approaches to explore the vast chemical space around the this compound core, enabling the rational design and rapid discovery of new bioactive molecules.
Table 4: Role of Chemoinformatics and HTS in Benzofuran Drug Discovery
| Stage | Tool/Technique | Application | Reference(s) |
|---|---|---|---|
| Hit Identification | High-Throughput Screening (HTS) | Screening large libraries to identify initial active benzofuran compounds. | nih.gov |
| Data Analysis | HTS Data Mining | Standardizing and filtering screening data; classifying compounds as active or inactive. | ncsu.edu |
| Mechanism Insight | Molecular Docking | Predicting the binding mode of benzofuran derivatives to their biological targets. | nih.gov |
| Lead Optimization | In Silico ADMET Prediction | Predicting pharmacokinetic and toxicological properties to guide compound design. | nih.govncsu.edu |
| Library Design | Virtual Library Generation | Creating focused libraries of virtual compounds for further computational or experimental screening. | ncsu.edu |
Design Principles for Next-Generation Benzofuran-Thienyl Methanone Derivatives
The development of next-generation derivatives requires a clear understanding of the structure-activity relationships (SAR) that govern their biological effects. By analyzing data from various studies, several key design principles can be established to guide the rational modification of the this compound scaffold.
The substitution pattern on both the benzofuran and the adjacent aromatic (or heteroaromatic) ring is critical.
For Anti-Alzheimer's Probes: The introduction of an N,N-dimethylamino group on the phenyl ring of benzofuran-2-yl(phenyl)methanone was found to be crucial for achieving high-affinity binding to β-amyloid aggregates. nih.gov
For Anticancer Activity: The presence and position of substituents on the benzofuran ring significantly influence cytotoxicity. Brominated derivatives, particularly bromoalkyl and bromoacetyl benzofurans, have shown high cytotoxicity against cancer cell lines. mdpi.com Methoxy (B1213986) groups on the benzene (B151609) portion of the benzofuran system have also been correlated with antiproliferative activity. mdpi.com For instance, certain brominated derivatives with methoxy groups exhibited selective action against leukemia cells. mdpi.comnih.gov
For Enzyme Inhibition: In the case of SIRT1 inhibitors, adding hydroxyl groups to the phenyl ring was shown to enhance inhibitory potency, likely by forming additional hydrogen bonds with the target enzyme. nih.gov
These findings highlight that different therapeutic applications require distinct substitution patterns. Future design efforts should leverage these principles, using the benzofuran-thienyl methanone core as a template and systematically modifying the substituents on both heterocyclic rings to optimize potency and selectivity for a desired biological target. Combining these empirical SAR insights with computational modeling will enable a more predictive and efficient approach to designing the next generation of these promising compounds.
Q & A
Q. What are the optimal synthetic routes for 1-benzofuran-2-yl(2-thienyl)methanone, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or coupling reactions between benzofuran and thiophene derivatives. Key steps include:
- Reagents : Acetyl chloride or acetic anhydride for acetylation, and Lewis acids (e.g., AlCl₃) as catalysts .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency .
- Temperature Control : Reactions are often conducted under reflux (80–120°C) to balance reaction rate and selectivity .
Q. Table 1: Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylation |
| Reaction Time | 6–12 hours | Avoids side products |
| Solvent | Dichloromethane | Enhances solubility |
Q. How is the compound structurally characterized, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography : SHELX software is widely used for solving crystal structures, particularly for analyzing bond angles and packing motifs .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., thienyl protons at δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ .
Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?
Methodological Answer:
- Electrophilic Substitution : The electron-withdrawing carbonyl group directs reactions to the thiophene ring .
- Nucleophilic Additions : Thiophene’s sulfur atom participates in coordination chemistry, forming complexes with transition metals .
- Photoreactivity : Benzofuran’s conjugated system enables UV-induced dimerization under specific wavelengths .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?
Methodological Answer:
Q. How can contradictory results in biological activity studies (e.g., enzyme inhibition) be systematically addressed?
Methodological Answer:
- Assay Variability : Validate IC₅₀ values across multiple models (e.g., human vs. murine enzymes) .
- Control Experiments : Use competitive inhibitors (e.g., staurosporine) to confirm target specificity .
Q. Table 2: Biological Assay Comparison
| Assay Model | Observed IC₅₀ (µM) | Potential Artifact |
|---|---|---|
| Human Kinase A | 0.8 ± 0.1 | ATP concentration |
| Murine Kinase A | 3.2 ± 0.5 | Species selectivity |
Q. What computational strategies predict the compound’s reactivity in novel environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450, focusing on π-π stacking with heme .
Q. What safety protocols are critical for handling this compound, given structural analogs’ hazards?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Storage : Store in amber vials at –20°C to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
